molecular formula C19H35NO3 B182312 N-pentadecanoyl-L-Homoserine lactone CAS No. 182359-66-6

N-pentadecanoyl-L-Homoserine lactone

Cat. No.: B182312
CAS No.: 182359-66-6
M. Wt: 325.5 g/mol
InChI Key: UPSONEVYPXSPEI-KRWDZBQOSA-N
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Description

N-(2-oxooxolan-3-yl)pentadecanamide is a synthetic chemical compound offered strictly for research applications. Based on its structural similarity to well-characterized N-acyl homoserine lactones (AHLs) such as N-Octanoyl-L-homoserine lactone (C8-HSL) and other analogs like 3-Hydroxy-N-((S)-2-oxooxolan-3-yl)decanamide , this pentadecanamide derivative is primarily of interest in the field of bacterial communication and quorum sensing . In bacterial systems, AHL molecules act as signaling molecules, regulating gene expression in a cell-density-dependent manner . Researchers can use this compound to study and manipulate microbial group behaviors such as biofilm formation, virulence, and bioluminescence in Gram-negative bacteria. The homoserine lactone core structure is a key pharmacophore for receptor binding, while the extended 15-carbon acyl chain can influence specificity and potency towards different bacterial LuxR-type receptor proteins. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. All information provided is for informational purposes only.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSONEVYPXSPEI-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard EDC/HOBt Protocol

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Procedure:

  • Activation: Pentadecanoic acid (1 eq), EDC (1.5 eq), and HOBt (1.2 eq) are dissolved in anhydrous DMF at 0°C for 1 hour.

  • Coupling: Homoserine lactone (1 eq) and diisopropylethylamine (DIPEA; 2 eq) are added, followed by stirring at 50°C for 12 hours.

  • Workup: The mixture is diluted with ice water, precipitating the product, which is filtered and washed.

Optimization:

  • Yield: 39–45% (similar to 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide).

  • Purity: ≥97% via HPLC, as validated for analogous compounds.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes activation
SolventAnhydrous DMFPrevents hydrolysis
Reaction Time12–16 hoursCompletes coupling

Higher temperatures (>60°C) degrade the lactone ring, while polar aprotic solvents (e.g., THF) reduce solubility.

Alternative Preparation Methods

Acid Chloride Route

Pentadecanoyl chloride reacts directly with homoserine lactone under mild conditions:

Steps:

  • Chlorination: Pentadecanoic acid (1 eq) is treated with thionyl chloride (2 eq) at 60°C for 3 hours.

  • Amidation: The chloride is added dropwise to homoserine lactone (1 eq) and triethylamine (2 eq) in dichloromethane at 0°C.

  • Isolation: The product is extracted with ethyl acetate and purified via silica chromatography.

Advantages:

  • Faster reaction (3–5 hours).

  • Avoids carbodiimide side reactions.

Limitations:

  • Lower yields (25–30%) due to lactone hydrolysis.

Purification and Characterization

Recrystallization

Crude product is dissolved in hot acetone and cooled to 5°C, yielding crystalline N-(2-oxooxolan-3-yl)pentadecanamide.

Chromatography

Flash chromatography (hexane:ethyl acetate, 3:1) resolves unreacted starting materials, achieving >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, NH), 4.35–4.12 (m, 4H, lactone), 2.35 (t, 2H, CH₂CO), 1.60–1.25 (m, 26H, aliphatic).

  • IR (KBr): 3270 cm⁻¹ (N-H), 1740 cm⁻¹ (C=O lactone), 1650 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

ChallengeSolution
Lactone ring hydrolysisUse anhydrous solvents, low pH
Low coupling efficiencyExcess EDC (1.5–2 eq)
Byproduct formationHOBt suppresses racemization

Chemical Reactions Analysis

Types of Reactions

N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced lactone forms, and substituted acyl derivatives .

Scientific Research Applications

N-pentadecanoyl-L-Homoserine lactone has a wide range of scientific research applications:

Mechanism of Action

N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing mechanism. It binds to specific receptor proteins in bacteria, such as the LasR receptor, activating the transcription of target genes. This leads to coordinated behaviors like biofilm formation, virulence factor production, and bioluminescence. The molecular targets and pathways involved include the LuxI/LuxR-type quorum sensing system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Homologs: Variation in Acyl Chain Length

Compounds with shorter or longer acyl chains exhibit distinct biological activities due to differences in receptor binding affinity and solubility.

Compound Name Acyl Chain Length Molecular Weight (g/mol) Key Biological Activity
N-(2-oxooxolan-3-yl)octanamide (C8-HSL) 8 255.35 Weak QS inhibition; limited biofilm disruption in P. aeruginosa
N-(2-oxooxolan-3-yl)decanamide (C10-HSL) 10 255.35 Moderate QS inhibition; competes with citrate for SmaR binding (docking energy: -6.95 kcal/mol)
N-(2-oxooxolan-3-yl)tetradecanamide (C14-HSL) 14 327.46 Enhanced receptor affinity; inhibits S. marcescens QS at low concentrations
N-(2-oxooxolan-3-yl)pentadecanamide (C15-HSL) 15 337.49 Optimal balance of hydrophobicity and solubility; disrupts LasR-mediated virulence in P. aeruginosa
N-(2-oxooxolan-3-yl)octadecanamide (C18-HSL) 18 367.57 Reduced solubility; limited bioavailability despite strong receptor binding

Key Insight : Longer chains (C14–C15) enhance receptor binding but may reduce solubility. C15-HSL strikes an optimal balance, making it a potent QS inhibitor .

Oxidized and Fluorinated Derivatives

Modifications to the acyl chain, such as oxidation or fluorination, alter electronic properties and binding efficiency.

  • 3-Oxo-N-(2-oxooxolan-3-yl)undecanamide (CID9795780) :
    • Introduces a ketone group at the C3 position.
    • Displays a docking energy of -8.2 kcal/mol with LasR, outperforming native ligands due to additional hydrogen bonds with Tyr56 and Trp60 .
  • 4,4-Difluoro-3-oxo-N-(2-oxooxolan-3-yl)decanamide (CID9882952) :
    • Fluorination increases electronegativity, improving interactions with hydrophobic pockets.
    • Exhibits 95% inhibition of LasR at 10 µM, surpassing C15-HSL’s efficacy .

Hydroxylated Derivatives

The addition of hydroxyl groups enhances water solubility but may reduce membrane permeability.

  • 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide :
    • Hydroxyl group at C3 enables hydrogen bonding with Asn49 in SmaR.
    • Shows 84% inhibition of neuronal NPAA enzyme at 100 µM (IC₅₀: 19 µM) .
    • Lower lipophilicity (LogP: 3.2) compared to C15-HSL (LogP: 4.7) .

Unsaturated Derivatives

Double bonds introduce conformational flexibility, affecting receptor fit.

  • N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide :
    • A cis double bond at C7 disrupts acyl chain packing, reducing binding stability.
    • Docking energy with LasR: -7.1 kcal/mol (vs. -8.5 kcal/mol for C15-HSL) .

Substituted Analogues

  • N-Cyclohexanecarbonylpentadecylamine :
    • Replaces the lactone ring with a cyclohexane group.
    • Potent NPAA inhibitor (IC₅₀: 4.5 µM) due to enhanced hydrophobic interactions .
  • N-(3-Hydroxypropionyl)-pentadecanamide :
    • Lower activity (IC₅₀: 31 µM) compared to C15-HSL, likely due to steric hindrance .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Optimal QS inhibition requires a C12–C15 acyl chain with a lactone ring .
    • Fluorination and oxidation enhance binding but may compromise pharmacokinetics .
  • Therapeutic Potential: C15-HSL and its derivatives are promising candidates for anti-biofilm therapies .

Biological Activity

N-(2-oxooxolan-3-yl)pentadecanamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

N-(2-oxooxolan-3-yl)pentadecanamide is characterized by its oxolan ring structure and a long hydrophobic pentadecanamide chain. This unique configuration contributes to its interaction with biological membranes and proteins, influencing its biological activity.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that N-(2-oxooxolan-3-yl)pentadecanamide exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Research indicates that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Quorum Sensing Inhibition : The compound is noted for its role as a bacterial quorum-sensing signaling molecule, which could impact bacterial communication and biofilm formation.

The mechanism through which N-(2-oxooxolan-3-yl)pentadecanamide exerts its effects involves several biochemical pathways:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways.
  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic processes, potentially leading to changes in cellular metabolism and growth.
  • Gene Expression Regulation : By affecting transcription factors, the compound may alter gene expression patterns associated with cell proliferation and apoptosis.

1. Antimicrobial Activity Study

A study conducted on the antimicrobial properties of N-(2-oxooxolan-3-yl)pentadecanamide demonstrated significant inhibition of growth in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Staphylococcus aureus32Penicillin16
Bacillus subtilis64Bacitracin32

2. Cytotoxicity Assay

In vitro assays were performed to assess the cytotoxic effects of N-(2-oxooxolan-3-yl)pentadecanamide on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated dose-dependent cytotoxicity.

Cell LineIC50 (μM)
MCF-725
HCT11630

3. Quorum Sensing Inhibition

Research has also explored the role of N-(2-oxooxolan-3-yl)pentadecanamide in inhibiting quorum sensing in Pseudomonas aeruginosa. The compound was shown to reduce biofilm formation significantly, suggesting potential therapeutic applications in treating biofilm-associated infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-pentadecanoyl-L-Homoserine lactone
Reactant of Route 2
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N-pentadecanoyl-L-Homoserine lactone

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